Asulacrine

Descripción general

Descripción

La asulacrina es un derivado de acridina sintético conocido por su actividad antitumoral de amplio espectro. Combina las subestructuras de la m-amsacrina y la DACA, lo que da como resultado un perfil farmacocinético mejorado y un alcance más amplio de aplicaciones contra la leucemia, los tumores de pulmón de Lewis y muchos tumores sólidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La asulacrina se puede sintetizar utilizando un método de hidratación y extrusión de película delgada para fabricar membranas liposomales PEGiladas, seguido de un proceso de congelación y descongelación . Este método implica el uso de un gradiente de sulfato de amonio como fuerza impulsora de influjo para la asulacrina solubilizada con éter sulfobutílico-β-ciclodextrina . Además, las nanosuspensiones de asulacrina se pueden preparar mediante homogeneización ultra-turrax seguida de homogeneización a alta presión .

Métodos de producción industrial: Los métodos de producción industrial para la asulacrina implican la optimización de la preparación liposomal y las condiciones de carga para lograr una alta carga de fármaco. Esto incluye el uso de diálisis para eliminar el sulfato de amonio no atrapado y ajustar el pH y los niveles de éter sulfobutílico-β-ciclodextrina en la solución de carga .

Análisis De Reacciones Químicas

Tipos de reacciones: La asulacrina experimenta diversas reacciones químicas, incluida la oxidación y la reducción. Durante el metabolismo, la asulacrina se convierte en especies más hidrofílicas mediante oxidación, y en las células tumorales, el ambiente reductor puede proporcionar acridinas parcialmente hidrogenadas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran asulacrina incluyen agentes oxidantes para la conversión a especies hidrofílicas y agentes reductores para la hidrogenación parcial en células tumorales .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen especies hidrofílicas y acridinas parcialmente hidrogenadas .

Aplicaciones Científicas De Investigación

La asulacrina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como agente antitumoral con aplicaciones contra la leucemia, los tumores de pulmón de Lewis y muchos tumores sólidos . Además, la capacidad de la asulacrina para penetrar la barrera hematoencefálica la convierte en un posible candidato para el tratamiento de tumores del sistema nervioso central y enfermedades neurodegenerativas .

Mecanismo De Acción

La asulacrina ejerce sus efectos intercalándose en el ADN e inhibiendo la enzima topoisomerasa II, que es esencial para la replicación del ADN y la división celular . Esta inhibición conduce a la interrupción de la síntesis de ADN y, en última instancia, induce la apoptosis en las células cancerosas. La asulacrina también interactúa con varias proteínas, contribuyendo a su actividad antitumoral de amplio espectro .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a la asulacrina incluyen la m-amsacrina, la DACA y otros derivados de la acridina como la nitracrina, la BRACO19 y la quinacrina .

Singularidad: La asulacrina es única debido a su perfil farmacocinético mejorado y su alcance más amplio de aplicaciones en comparación con otros compuestos similares. Combina las subestructuras de la m-amsacrina y la DACA, lo que da como resultado una actividad mejorada contra una variedad de tumores .

Actividad Biológica

Asulacrine, a derivative of the acridine class, is primarily recognized for its potential as an anticancer agent. It has been studied for its ability to intercalate DNA and inhibit topoisomerase II, which are critical mechanisms in the treatment of various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical evaluations.

This compound exhibits its biological activity through several key mechanisms:

- DNA Intercalation : this compound binds to DNA by intercalating between base pairs, disrupting normal DNA function and leading to cytotoxic effects in cancer cells .

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

- Methylation of DNA-Repairing Proteins : this compound has been shown to affect the methylation status of proteins involved in DNA repair mechanisms, further enhancing its anticancer efficacy .

Anticancer Activity

This compound has undergone various preclinical and clinical evaluations:

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines, including colon and lung carcinoma cells. Its IC50 values indicate potent activity compared to other established chemotherapeutics like amsacrine .

- Clinical Trials : Although advanced to Phase I/II trials, this compound showed only modest activity against clinical carcinomas. The results highlighted a need for further optimization of its formulation and delivery methods .

Toxicity Profile

The safety profile of this compound is a critical aspect of its evaluation:

- Toxicological Studies : Studies have indicated that while this compound is effective against tumors, it also presents toxicity concerns similar to other acridine derivatives. These include potential hematological toxicities and gastrointestinal side effects .

- Case Studies : A review of various case studies suggests that while some patients exhibit responses to treatment with this compound, adverse effects can limit its clinical applicability. Monitoring and managing these side effects are essential for improving patient outcomes .

Data Table: Summary of Biological Activity

Case Study 1: Phase I/II Clinical Trial

A Phase I/II trial evaluated the efficacy of this compound in patients with advanced solid tumors. While some patients achieved stable disease, the overall response rate was low, prompting further investigation into combination therapies or alternative delivery systems to enhance efficacy.

Case Study 2: Comparative Study with Amsacrine

In a comparative study assessing this compound against amsacrine, this compound demonstrated superior cytotoxicity in vitro but similar toxicity profiles in vivo. This study emphasized the need for careful patient selection and monitoring during treatment.

Propiedades

IUPAC Name |

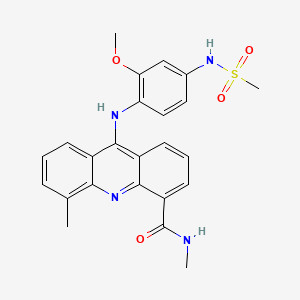

9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHSQQYCDVSBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230663 | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80841-47-0 | |

| Record name | Asulacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulacrine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASULACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.